An In-depth Technical Guide to the Mechanism of Action of Fotagliptin
An In-depth Technical Guide to the Mechanism of Action of Fotagliptin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fotagliptin (also known as SAL067) is a potent and selective, once-daily oral dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM).[1][2][3] Its mechanism of action is centered on the inhibition of the DPP-4 enzyme, which plays a critical role in glucose homeostasis by inactivating the endogenous incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By preventing incretin degradation, Fotagliptin enhances and prolongs their physiological effects, leading to glucose-dependent stimulation of insulin secretion and suppression of glucagon release.[1] Preclinical studies have established its high potency, and robust clinical trials have demonstrated its efficacy in glycemic control and a favorable safety profile, positioning it as a significant therapeutic option for T2DM.[1][4]
Core Mechanism of Action: DPP-4 Inhibition
The primary molecular target of Fotagliptin is the enzyme dipeptidyl peptidase-4. DPP-4 is a serine exopeptidase that is widely expressed on the surface of various cells and also circulates in a soluble form. Its key physiological role in glucose metabolism is the rapid inactivation of the incretin hormones GLP-1 and GIP, which are released from the gastrointestinal tract in response to food intake. DPP-4 cleaves these peptide hormones, rendering them inactive.
Fotagliptin acts as a potent inhibitor of DPP-4.[4][5] By binding to the active site of the enzyme, it prevents the degradation of GLP-1 and GIP. This inhibition leads to an increase in the circulating concentrations of their active forms.[1] The prolonged action of these incretins results in several downstream antihyperglycemic effects:
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Enhanced Glucose-Dependent Insulin Secretion: Active GLP-1 and GIP potentiate insulin secretion from pancreatic β-cells, but only in the presence of elevated blood glucose levels. This glucose-dependency significantly reduces the risk of hypoglycemia.[1]
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Suppression of Glucagon Release: Active GLP-1 acts on pancreatic α-cells to suppress the secretion of glucagon, particularly in the postprandial state.[1] This reduces excessive hepatic glucose production.
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Improved β-cell Function: Studies have shown that treatment with Fotagliptin is associated with significant improvements in β-cell function.[6]
The culmination of these effects is improved glycemic control, reflected by reductions in both fasting and postprandial blood glucose levels, and consequently, a decrease in glycated hemoglobin (HbA1c).[7]
Signaling Pathway
The mechanism of action of Fotagliptin involves the potentiation of the incretin signaling pathway. The following diagram illustrates the key steps from DPP-4 inhibition to the ultimate physiological responses in pancreatic islet cells.
Quantitative Data
The pharmacological profile of Fotagliptin has been characterized through extensive preclinical and clinical studies. The following tables summarize the key quantitative data.
Table 1: Enzyme Inhibition and Selectivity
| Parameter | Target | Value | Reference |
| IC₅₀ | DPP-4 | 2.27 nM | [1][4][5] |
| Selectivity | DPP-8 / DPP-9 | High selectivity; no obvious influence observed. | [1][6] |
| Note: Specific IC₅₀ values for DPP-8 and DPP-9 are not publicly available in the reviewed literature, though high selectivity is noted qualitatively. The inhibition of DPP-8/9 has been associated with adverse effects in non-clinical studies, highlighting the importance of selectivity for a favorable safety profile.[8] |
Table 2: Pharmacokinetic Parameters of Fotagliptin (24 mg, once-daily for 14 days)
| Parameter | Value (Mean ± SD) | Reference |
| Tₘₐₓ (Median) | ~1.5 hours | [1] |
| Accumulation Ratio (AUC) | 1.19 ± 0.10 | [1] |
| Metabolites | M1 (inactive), M2-1 (slight inhibition) | [1] |
| Metabolism Pathway | Not primarily metabolized by Cytochrome P450 enzymes. | [1] |
Table 3: Pharmacodynamic Properties of Fotagliptin (24 mg, once-daily)
| Parameter | Day 1 | Day 14 | Reference |
| Duration of >80% DPP-4 Inhibition | 23.5 hours | 24.0 hours | [1] |
| Effect on Active GLP-1 | Increased vs. Baseline | Increased vs. Baseline | [1] |
Table 4: Phase 3 Clinical Efficacy of Fotagliptin (12 mg, once-daily) vs. Placebo and Alogliptin at 24 Weeks
| Efficacy Endpoint | Fotagliptin (n=230) | Alogliptin (n=113) | Placebo (n=115) | Reference |
| Mean Change in HbA1c from Baseline | -0.70% | -0.72% | -0.26% | [7][9] |
| Difference vs. Placebo (HbA1c) | -0.44% | -0.46% | N/A | [7][9] |
| Patients Achieving HbA1c < 7.0% | 37.0% | 35.5% | 15.5% | [1][7][9] |
| Incidence of Hypoglycemia (52 Weeks) | 1.0% | 1.0% | N/A | [1][7][9] |
Experimental Protocols
In Vitro DPP-4 Inhibition Assay (Representative Protocol)
The determination of Fotagliptin's IC₅₀ value is performed using a fluorometric enzyme inhibition assay. While the specific protocol from the manufacturer is proprietary, it is based on established methodologies.
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Principle: The assay measures the activity of the DPP-4 enzyme by monitoring the cleavage of a synthetic substrate, H-Gly-Pro-AMC (7-amino-4-methylcoumarin). Upon cleavage by DPP-4, the highly fluorescent AMC is released, and its fluorescence can be quantified. The presence of an inhibitor like Fotagliptin reduces the rate of AMC release.[10]
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Methodology:
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Reagents: Recombinant human DPP-4 enzyme, DPP-4 assay buffer, DPP-4 substrate (H-Gly-Pro-AMC), and Fotagliptin at various concentrations.[10]
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Procedure:
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A series of dilutions of Fotagliptin are prepared.
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In a 96-well microplate, the DPP-4 enzyme is pre-incubated with each concentration of Fotagliptin (or vehicle control) for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).
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The enzymatic reaction is initiated by adding the H-Gly-Pro-AMC substrate to all wells.
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The plate is incubated, and fluorescence is measured kinetically or at a fixed time point using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
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Data Analysis: The rate of reaction (fluorescence increase over time) is calculated for each inhibitor concentration. The percent inhibition relative to the vehicle control is plotted against the logarithm of the Fotagliptin concentration. The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.
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Phase 3 Clinical Trial Protocol (Xu et al., 2023)
This multicenter, randomized, double-blind, placebo-controlled trial was designed to assess the efficacy and safety of Fotagliptin in treatment-naive patients with T2DM.[1][9]
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Objective: To determine the superiority of Fotagliptin over placebo in the change of HbA1c from baseline to Week 24.[9]
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Study Design:
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Phase: Phase 3
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Population: Treatment-naive adults with T2DM and inadequate glycemic control (HbA1c 7.5% to 10.5%) with diet and exercise.[5]
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Intervention: Patients were randomized in a 2:1:1 ratio to receive:
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Fotagliptin 12 mg once daily
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Alogliptin 25 mg once daily (active comparator)
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Placebo once daily
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-
Duration: 24-week double-blind treatment period followed by a 28-week open-label extension period (total 52 weeks).[1][9]
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Endpoints:
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Primary Efficacy Endpoint: Change in HbA1c from baseline to Week 24.[9]
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Secondary Endpoints: Proportion of patients achieving HbA1c < 7.0%, change in fasting plasma glucose, and assessment of β-cell function.[6]
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Safety Assessments: Monitoring of adverse events, including the incidence of hypoglycemia.[9]
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Conclusion
Fotagliptin is a highly potent and selective DPP-4 inhibitor. Its mechanism of action, centered on enhancing the endogenous incretin system, provides effective glucose-dependent glycemic control. Robust clinical data demonstrate that once-daily oral administration of Fotagliptin leads to significant and sustained DPP-4 inhibition, resulting in clinically meaningful reductions in HbA1c with a low risk of hypoglycemia.[1][9] Its well-characterized pharmacokinetic and pharmacodynamic profile, combined with proven efficacy and safety in Phase 3 trials, establishes Fotagliptin as a valuable agent in the therapeutic armamentarium for type 2 diabetes mellitus.
References
- 1. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fotagliptin - Chongqing Fochon Pharmaceutical/Shenzhen Salubris Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 3. Fotagliptin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Fotagliptin, potential new approach for treatment-naive patients with type 2 diabetes [medicaldialogues.in]
- 8. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9 [hero.epa.gov]
- 9. Fotagliptin monotherapy with alogliptin as an active comparator in patients with uncontrolled type 2 diabetes mellitus: a randomized, multicenter, double-blind, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifetechindia.com [lifetechindia.com]
